

An In-depth Technical Guide to Monogalactosyldiacylglycerol (18:2/18:2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Cat. No.: B3026780

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies for Monogalactosyldiacylglycerol (18:2/18:2), a key eukaryotic glycerolipid.

Chemical Structure and Properties

Monogalactosyldiacylglycerol (MGDG) (18:2/18:2) is a specific molecular species of MGDG, a class of glycolipids that are major constituents of photosynthetic membranes in plants and other photosynthetic organisms.[1] The structure consists of a glycerol backbone esterified with two linoleic acid (18:2) fatty acyl chains at the sn-1 and sn-2 positions, and a single galactose moiety attached to the sn-3 position via a β -glycosidic bond.[2][3]

The systematic name for MGDG (18:2/18:2) is 1,2-di-(9Z,12Z-octadecadienoyl)-3-O-beta-D-galactosyl-sn-glycerol.[2]

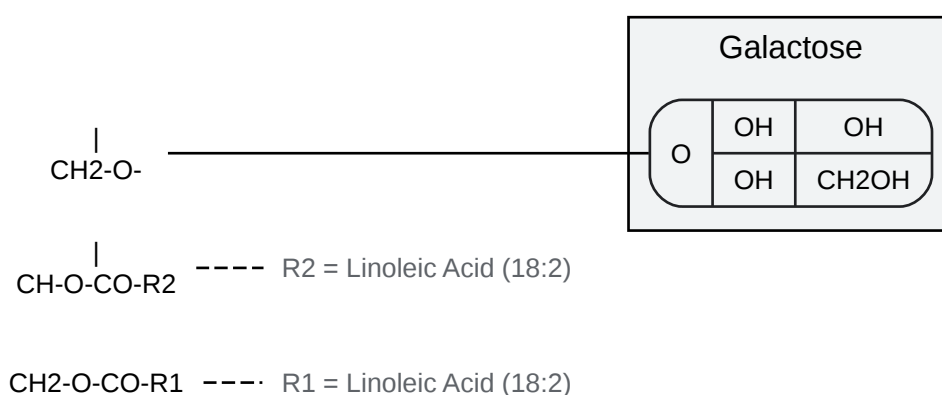
Physicochemical Properties

Quantitative experimental data for many physicochemical properties of MGDG (18:2/18:2) are not readily available in the literature. However, computed properties provide valuable estimates.

Property	Value	Source
Molecular Formula	C45H78O10	[2]
Molecular Weight	779.1 g/mol	[2]
Exact Mass	778.5595 g/mol	[4]
XLogP3-AA (Predicted)	11.4	[2]
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	10	[2]
Water Solubility (Predicted)	Not Available	[5]
logP (Predicted)	10.56	[5]
Solubility	Soluble in Chloroform:Methanol (1:1) at 10 mg/ml	

Chemical Structure Visualization

The chemical structure of MGDG (18:2/18:2) can be represented as follows:



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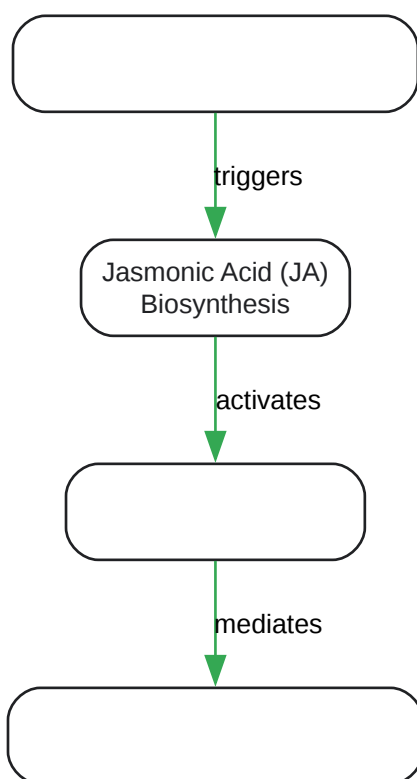
Caption: Chemical structure of MGDG (18:2/18:2).

Biological Significance and Signaling Pathways

MGDG (18:2/18:2) is classified as a "eukaryotic" lipid species, often synthesized from diacylglycerol (DAG) precursors originating from extraplastidial glycerolipids.[6] It plays a crucial role in the structure and function of chloroplast membranes. Beyond its structural role, the abundance of MGDG, particularly its ratio to digalactosyldiacylglycerol (DGDG), is implicated in plant stress responses and signaling pathways.

Jasmonic Acid (JA) Signaling

An elevated ratio of MGDG to DGDG has been identified as a primary trigger for the overproduction of jasmonic acid (JA), a key phytohormone involved in plant defense and development. This suggests a homeostatic mechanism where alterations in chloroplast membrane composition directly influence stress hormone signaling.

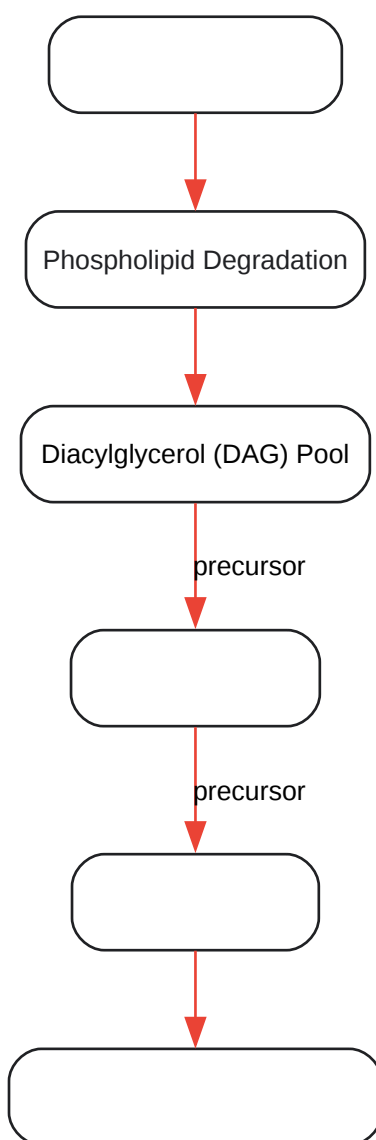


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Caption: MGDG:DGDG ratio in Jasmonic Acid signaling.

Phosphate Starvation Response

Under conditions of phosphate deficiency, plants remodel their membrane lipid composition to conserve phosphate. Phospholipids are degraded, and non-phosphorous galactolipids, primarily DGDG, are synthesized to maintain membrane integrity. In this pathway, MGDG serves as a crucial intermediate, being converted to DGDG. This response highlights the metabolic flexibility and the central role of galactolipids in nutrient stress adaptation.



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Caption: Role of MGDG in phosphate starvation response.

Experimental Protocols

The analysis of MGDG (18:2/18:2) typically involves extraction from a biological matrix, purification, and subsequent characterization and quantification, often by chromatographic and mass spectrometric methods.

Extraction and Purification of MGDG

A common method for the extraction of total lipids, including MGDG, is a modified Bligh-Dyer method.

Protocol: Lipid Extraction

- **Homogenization:** Homogenize the biological sample (e.g., plant leaf tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).
- **Phase Separation:** Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
- **Centrifugation:** Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the total lipids.
- **Collection:** Carefully collect the lower chloroform phase.
- **Drying:** Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Protocol: MGDG Purification by Thin-Layer Chromatography (TLC)

- **Plate Preparation:** Use a silica gel 60 TLC plate.
- **Sample Application:** Dissolve the total lipid extract in a small volume of chloroform and apply it as a narrow band onto the TLC plate.
- **Development:** Develop the TLC plate in a chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
- **Visualization:** Visualize the separated lipid bands using a non-destructive method like iodine vapor or by spraying with a primuline solution and viewing under UV light. MGDG will appear as a distinct band.

- Elution: Scrape the silica band corresponding to MGDG from the plate and elute the lipid from the silica using chloroform:methanol (2:1, v/v).
- Solvent Evaporation: Evaporate the solvent to obtain the purified MGDG fraction.

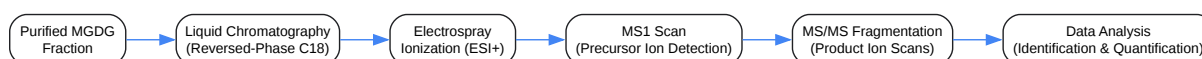
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific MGDG molecular species.

Protocol: LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 or C30 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example:
 - Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
 - Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
 - Gradient: A typical gradient would start with a higher percentage of solvent A, gradually increasing the proportion of solvent B to elute the more hydrophobic lipids.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode for MGDG analysis.
 - Adduct Formation: MGDG species are often detected as ammonium ($[M+NH_4]^+$) or sodium ($[M+Na]^+$) adducts.

- MS1 Scan: A full scan is performed to detect the precursor ions of MGDG species. For MGDG (18:2/18:2), the expected m/z for the $[M+NH_4]^+$ adduct is approximately 796.59.
- MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of the lipid. Characteristic fragment ions for MGDG include the neutral loss of the galactose head group and losses of the fatty acyl chains. The fragmentation pattern can also provide information on the position of the fatty acyl chains.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Monogalactosyldiacylglycerol (18:2/18:2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026780#mgdg-18-2-18-2-chemical-structure-and-properties]

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